N,N'-Ethylenebis(stearamide)
Overview
Description
N,N’-Ethylenebis(stearamide) is an organic compound with the formula (CH₂NHC(O)C₁₇H₃₅)₂. It is a waxy white solid that is also found as powder or beads. This compound is widely used as a form release agent and is derived from the reaction of ethylenediamine and stearic acid . It is known for its low toxicity and provides a slippery coating for various applications .
Mechanism of Action
Target of Action
The primary targets of N,N’-Ethylenebis(stearamide) are the surfaces of a variety of nanoparticles . It interacts with these surfaces to reduce friction and enhance the rate of processing .
Mode of Action
N,N’-Ethylenebis(stearamide) works by interacting with its targets and providing a slippery coating . This interaction facilitates and stabilizes the dispersion of solid compounding materials, enhancing processability . It also decreases friction and abrasion of the polymer surface, contributing to color stability and polymer degradation .
Pharmacokinetics
It’s important to note that the compound is a waxy white solid that is insoluble in water and most organic solvents at room temperature . It is soluble in ketones, alcohols, and aromatic solvents at their boiling points . These properties may influence its bioavailability in various applications.
Result of Action
The action of N,N’-Ethylenebis(stearamide) results in enhanced processability of materials, decreased friction and abrasion of the polymer surface, and improved color stability and polymer degradation . It provides a slippery coating for a variety of applications, making it a valuable component in industries such as plastics and wiring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N’-Ethylenebis(stearamide). For instance, its solubility properties suggest that temperature (specifically the boiling points of certain solvents) can impact its action . Additionally, the compound’s effectiveness as a lubricant and dispersing agent may be influenced by the specific characteristics of the nanoparticles it interacts with .
Biochemical Analysis
Biochemical Properties
N,N’-Ethylenebis(stearamide) plays a significant role in biochemical reactions due to its fatty amide groups, which can interact with the surface of various nanoparticles . It acts as a lubricant, activator, and dispersing agent, reducing friction in the system and increasing the rate of processing . The compound interacts with enzymes and proteins involved in lipid metabolism, facilitating the dispersion of solid compounding materials and enhancing processability .
Cellular Effects
N,N’-Ethylenebis(stearamide) influences various cellular processes by interacting with cell membranes and intracellular proteins. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in lipid metabolism . The compound’s interaction with cell membranes can alter membrane fluidity and permeability, impacting cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of N,N’-Ethylenebis(stearamide) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fatty amide groups facilitate its binding to lipid molecules and proteins, modulating their activity and stability . This interaction can lead to the inhibition or activation of specific enzymes, affecting metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Ethylenebis(stearamide) change over time due to its stability and degradation properties. The compound is stable under standard conditions but can degrade under extreme temperatures or in the presence of strong oxidants . Long-term studies have shown that N,N’-Ethylenebis(stearamide) can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N,N’-Ethylenebis(stearamide) vary with different dosages in animal models. At low doses, the compound acts as a lubricant and dispersing agent, enhancing cellular function and metabolic activity . At high doses, it can cause toxic or adverse effects, including inflammation and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve desired outcomes without causing harm .
Metabolic Pathways
N,N’-Ethylenebis(stearamide) is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of fatty acids . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, N,N’-Ethylenebis(stearamide) is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, impacting its activity and function .
Subcellular Localization
N,N’-Ethylenebis(stearamide) is localized in various subcellular compartments, including the cell membrane, endoplasmic reticulum, and lipid droplets . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its role in modulating cellular processes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Ethylenebis(stearamide) is synthesized through the reaction of ethylenediamine with stearic acid. The process involves adding stearic acid and an antioxidant to a sealed reaction vessel, slowly stirring the mixture, and introducing nitrogen to remove air. Ethylenediamine is then added to form a salt, followed by a dehydration reaction under nitrogen protection to obtain the final product .
Industrial Production Methods: The industrial production of N,N’-Ethylenebis(stearamide) typically involves high-temperature dehydration of stearic acid and ethylenediamine. The process is optimized to prevent long reaction times and ensure high purity and whiteness of the product . The use of antioxidants like sodium borohydride and catalysts containing phosphoric acid and phosphorous acid enhances the catalytic effect and product quality .
Chemical Reactions Analysis
Types of Reactions: N,N’-Ethylenebis(stearamide) primarily undergoes reactions typical of amides, such as hydrolysis and thermal decomposition. It is relatively stable under normal conditions but can decompose upon heating, producing nitrogen oxides .
Common Reagents and Conditions:
Hydrolysis: Involves the reaction with water, especially under acidic or basic conditions, leading to the formation of ethylenediamine and stearic acid.
Thermal Decomposition: Occurs at elevated temperatures, resulting in the breakdown of the compound into smaller molecules, including nitrogen oxides.
Major Products:
Hydrolysis Products: Ethylenediamine and stearic acid.
Thermal Decomposition Products: Nitrogen oxides and other smaller organic molecules.
Scientific Research Applications
N,N’-Ethylenebis(stearamide) has a wide range of applications in various fields:
Biology: Employed in the formulation of certain biological materials due to its lubricating properties.
Medicine: Utilized in the production of medical devices and materials where a non-toxic, slippery coating is beneficial.
Industry: Acts as a release agent in the production of thermoplastics, an antistatic agent, and a lubricant in powder metallurgy
Comparison with Similar Compounds
Stearamidopropyl dimethylamine: Another fatty amide used for similar applications but with different molecular interactions.
Erucamide: A fatty amide with a longer carbon chain, used as a slip agent and anti-blocking agent in plastics.
Zinc stearate: A metal soap used as a release agent and lubricant in various industrial processes.
Uniqueness: N,N’-Ethylenebis(stearamide) is unique due to its dual amide groups, which provide excellent lubricating properties and compatibility with a wide range of materials. Its ability to act as both an internal and external lubricant, along with its low toxicity and high thermal stability, makes it particularly valuable in industrial applications .
Properties
IUPAC Name |
N-[2-(octadecanoylamino)ethyl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKISUIUJZGSLEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76N2O2 | |
Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026840 | |
Record name | N,N'-Ethylene distearylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White waxy solid; [ICSC] Commercial product: White to light brown solid; [SIDS UNEP] White to light yellow powder; [Clariant MSDS], WAXY WHITE SOLID IN VARIOUS FORMS. | |
Record name | Octadecanamide, N,N'-1,2-ethanediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Ethylene distearylamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5025 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
280 °C o.c. | |
Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.97 | |
Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
110-30-5 | |
Record name | Ethylenebis(stearamide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Ethylene distearylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plastflow | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanamide, N,N'-1,2-ethanediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Ethylene distearylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-ethylenedi(stearamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE DISTEARAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/603RP8TB9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N,N'-ETHYLENE DISTEARYLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5398 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
HARD; HIGH MELTING POINT, 135-146 °C | |
Record name | N,N'-ETHYLENE DISTEARYLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5398 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.